molecular formula C14H12N2OS B018277 5-Benzyloxy-2-mercaptobenzimidazole CAS No. 465546-82-1

5-Benzyloxy-2-mercaptobenzimidazole

Cat. No.: B018277
CAS No.: 465546-82-1
M. Wt: 256.32 g/mol
InChI Key: URZVNGKRWWMOKB-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-mercaptobenzimidazole: is a heterocyclic aromatic compound that features a benzimidazole core substituted with a benzyloxy group at the 5-position and a mercapto group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry:

5-Benzyloxy-2-mercaptobenzimidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various heterocyclic compounds .

Biology and Medicine:

The compound exhibits significant biological activities, including antimicrobial, antifungal, and anti-ulcer properties. It is used in the development of pharmaceuticals targeting these activities .

Industry:

In industrial applications, this compound is used as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion .

Mechanism of Action

Target of Action

5-Benzyloxy-2-mercaptobenzimidazole, a derivative of benzimidazole, primarily targets corrosive environments and biological systems . In corrosive environments, it acts as a corrosion inhibitor for various metals . In biological systems, it has been found to exhibit anti-ulcer and anti-microbial activities .

Mode of Action

In corrosive environments, this compound acts as a mixed type inhibitor, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means it forms a protective film on the metal surface, decreasing the rate of attack by the environment on metals .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in a variety of biological activities, including anti-inflammatory, anthelmintic, fungicidal, antiviral, anticancer, antileishmanial, antifilarial, and antimicrobial activities .

Result of Action

In corrosive environments, this compound effectively inhibits corrosion, protecting metals from environmental attack .

In biological systems, it has been found to exhibit significant anti-ulcer activity, as well as moderate antibacterial and antifungal activity .

Action Environment

The action of this compound can be influenced by various environmental factors. In corrosive environments, the type of corrosive media, such as acidic or basic media, can affect its efficacy as a corrosion inhibitor .

In biological systems, factors such as pH, temperature, and the presence of other substances can potentially influence its anti-ulcer and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Benzyloxy-2-mercaptobenzimidazole involves the reaction of 4-benzyloxy-1,2-phenylenediamine with potassium ethylxanthate. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods:

In industrial settings, the synthesis of this compound may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Benzyloxy-2-mercaptobenzimidazole can undergo oxidation reactions, where the mercapto group is oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted benzimidazole derivatives.

Comparison with Similar Compounds

  • 2-Mercaptobenzimidazole
  • 5-Methoxy-2-mercaptobenzimidazole
  • 5-Chlorobenzimidazole-2-thiol

Comparison:

5-Benzyloxy-2-mercaptobenzimidazole is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its biological activity. Compared to 2-mercaptobenzimidazole, it may exhibit different pharmacokinetic properties and improved efficacy in certain applications .

Properties

IUPAC Name

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZVNGKRWWMOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441147
Record name 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465546-82-1
Record name 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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